![molecular formula C19H24FN3O3 B5519969 5-{2-[4-(2-fluorobenzyl)-1-piperidinyl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione](/img/structure/B5519969.png)
5-{2-[4-(2-fluorobenzyl)-1-piperidinyl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to "5-{2-[4-(2-fluorobenzyl)-1-piperidinyl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione" often involves catalytic hydrogenation of benzylidene derivatives, as seen in the preparation of 5-(4-dimethylaminobenzyl)imidazolidine-2,4-dione, which shares structural similarities (Wessels, Schwan, & Pong, 1980). The synthesis route can influence the compound's pharmacological profile, as demonstrated by the antidepressant activity observed in mice models.
Molecular Structure Analysis
The molecular structure of compounds akin to "5-{2-[4-(2-fluorobenzyl)-1-piperidinyl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione" reveals a complex arrangement of rings and substituents. For example, 1′-Benzyl-8-(4-fluorobenzyl)-8-azaspiro[bicyclo[3.2.1]octane-3,4′-imidazolidine]-2′,5′-dione exhibits a planar conformation in the hydantoin ring affected by π conjugation, with its pyrrolidine and piperidine rings adopting envelope and chair conformations, respectively (Manjunath et al., 2011). Such structural features are crucial for the compound's interactions and biological activities.
Chemical Reactions and Properties
Chemical reactions involving compounds of this family, such as 3-(4-Bromobenzyl)-5-(4-fluorobenzylidene)imidazolidine-2,4-dione, involve coplanar arrangements and are influenced by intermolecular hydrogen bonds and van der Waals interactions (Simone et al., 1995). These interactions play a significant role in the compound's stability and reactivity.
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystalline structure, are often determined by their molecular structure. For instance, the crystalline structure and inter- and intramolecular hydrogen bonding patterns observed in similar compounds provide insights into their solubility and stability under various conditions.
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, stability under various conditions, and potential for chemical modifications, are essential for understanding the versatility and applicability of these compounds in different scientific fields. The ability to undergo specific reactions makes them suitable candidates for further chemical modifications, enhancing their potential applications.
For more in-depth information and to explore the wide range of research conducted on similar compounds, the following references provide valuable insights:
科学的研究の応用
Antioxidant Applications
Research on thiazolidinone derivatives, which share a structural resemblance to 5-{2-[4-(2-fluorobenzyl)-1-piperidinyl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione, highlights their potential as antioxidants. The study of various thiazolidinone compounds demonstrated their efficacy as antioxidants, indicated by changes in total acid number and viscosity, suggesting that similar compounds could be explored for antioxidant applications (H. Mohammed et al., 2019).
Anti-Alzheimer's Research
A study on N-benzylated imidazolidin-2-one derivatives, related to the structural family of 5-{2-[4-(2-fluorobenzyl)-1-piperidinyl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione, identified compounds with significant anti-Alzheimer's activity. These compounds, designed based on the structure of donepezil, showed potential as anti-Alzheimer's agents, providing a basis for the exploration of similar compounds in Alzheimer's disease research (M. Gupta et al., 2020).
Anti-inflammatory and Analgesic Properties
Research into imidazolyl acetic acid derivatives, structurally related to 5-{2-[4-(2-fluorobenzyl)-1-piperidinyl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione, has demonstrated these compounds' potential in exhibiting anti-inflammatory and analgesic activities. Such studies suggest the broader applicability of similar compounds in the development of new therapeutic agents (Maha M. A. Khalifa & Nayira Abdelbaky, 2008).
Fluorescence and Electrochromism
The study of thiazolothiazole fluorophores, while not directly related to 5-{2-[4-(2-fluorobenzyl)-1-piperidinyl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione, provides insights into the potential photophysical applications of structurally complex compounds. These fluorophores exhibit strong fluorescence and reversible electrochromism, suggesting that compounds with related structures could be explored for optoelectronic and photochemical applications (A. Woodward et al., 2017).
Antimicrobial Activity
Research into imidazolyl thiazolidinedione derivatives, which share structural motifs with 5-{2-[4-(2-fluorobenzyl)-1-piperidinyl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione, has highlighted their potential antimicrobial activity. These studies provide a foundation for the exploration of similar compounds in antimicrobial drug development (P. Moorthy et al., 2014).
特性
IUPAC Name |
5-[2-[4-[(2-fluorophenyl)methyl]piperidin-1-yl]-2-oxoethyl]-1,3-dimethylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O3/c1-21-16(18(25)22(2)19(21)26)12-17(24)23-9-7-13(8-10-23)11-14-5-3-4-6-15(14)20/h3-6,13,16H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBIZDQDEHSNNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(=O)N(C1=O)C)CC(=O)N2CCC(CC2)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-[(3-chlorophenyl)amino]-3-quinolinecarboxylate](/img/structure/B5519886.png)
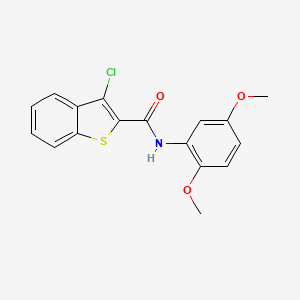
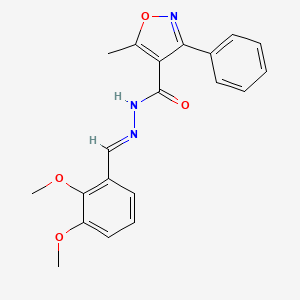
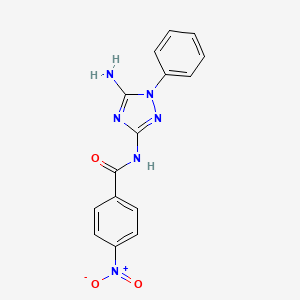
![5-[(2,4-dichlorobenzyl)thio]-1H-1,2,4-triazole](/img/structure/B5519924.png)
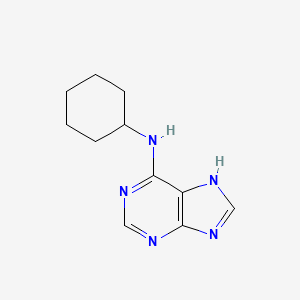
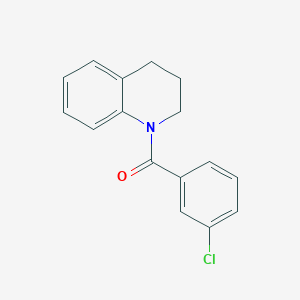
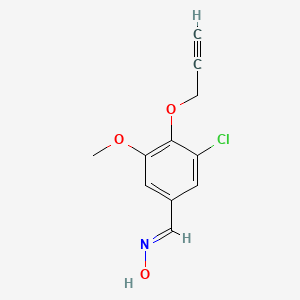
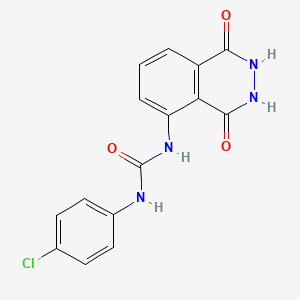


![3-isopropyl-5-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-1-methyl-1H-pyrazole](/img/structure/B5519962.png)
![3-cyclopropyl-2-[(imidazo[1,2-a]pyridin-2-ylmethyl)thio]-4(3H)-quinazolinone](/img/structure/B5519966.png)
![N'-[2-(3,5-dimethylphenoxy)acetyl]-2-furohydrazide](/img/structure/B5519980.png)